4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWQFPRFJLFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)CCC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848949-88-2 | |
| Record name | 848949-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, a novel fluorinated amino acid derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at a tertiary carbon and the presence of a terminal alkene moiety in the N-acyl chain present unique opportunities for modulating the physicochemical and biological properties of peptides and small molecule therapeutics. This document details a proposed synthetic pathway, predicted analytical characterization, and explores the potential applications of this compound, drawing upon established principles in fluorine chemistry and peptide engineering.
Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Design
The introduction of fluorine into amino acids has become a powerful strategy in modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides and other bioactive molecules.[][4] Fluorinated amino acids are valuable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[5][6] This guide focuses on a specific, non-canonical amino acid derivative, 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, which combines the benefits of a tertiary-fluorinated scaffold with the synthetic versatility of a terminal alkene.
Molecular Overview
Structure:
IUPAC Name: 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
CAS Number: 848949-88-2
Key Structural Features:
-
Tertiary Fluorine Center: The fluorine atom is situated on a quaternary carbon, which can impart significant conformational constraints and enhance metabolic stability by blocking potential sites of oxidation.
-
α-Amino Acid Scaffold: Provides a versatile building block for incorporation into peptide chains or for use as a standalone modified amino acid.
-
N-pent-4-enoyl Group: The terminal double bond offers a reactive handle for further chemical modifications, such as click chemistry, metathesis, or thiol-ene reactions, enabling the development of probes, bioconjugates, or complex molecular architectures.
Proposed Synthetic Pathway
Precursor Synthesis
The chiral precursor, (S)-2-Amino-4-fluoro-4-methylpentanoic acid, is commercially available from various suppliers. Its synthesis is a non-trivial process often involving asymmetric synthesis or enzymatic resolution.
Pent-4-enoic acid is also commercially available.
Amide Coupling Reaction
The formation of the amide bond between the amino group of 4-fluoroleucine and the carboxylic acid of pent-4-enoic acid is the crucial step. Several modern coupling reagents can be employed to achieve high yields and minimize side reactions. Here, we propose two robust protocols.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid.
Experimental Protocol 1: HATU-Mediated Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[7][8]
Materials:
-
(S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq)
-
Pent-4-enoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq) and pent-4-enoic acid (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.[9]
Experimental Protocol 2: EDC/NHS Coupling
This method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) to form a more stable amine-reactive intermediate, which is particularly useful for minimizing side reactions and racemization.[10][11][12]
Materials:
-
(S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq)
-
Pent-4-enoic acid (1.1 eq)
-
EDC·HCl (1.5 eq)
-
NHS (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve pent-4-enoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Slowly add the amino acid solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 6 and 7).
-
Purify the crude product by flash column chromatography.[13][14][15]
Predicted Analytical Characterization
The structural confirmation of the synthesized 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid will rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
The 1H NMR spectrum is expected to show characteristic signals for the pentenoyl and the fluorinated amino acid moieties.[16] Key expected resonances include:
-
Vinyl protons: Two multiplets between δ 5.0-6.0 ppm.
-
Amide proton: A doublet between δ 7.5-8.5 ppm.
-
α-proton of the amino acid: A multiplet around δ 4.5 ppm.
-
Methyl protons: Two singlets in the aliphatic region (δ 1.0-1.5 ppm).
13C NMR:
The 13C NMR spectrum will provide further structural confirmation.[17][18][19]
| Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic acid C=O | 175-180 |
| Amide C=O | 170-175 |
| Vinylic CH₂ | ~115 |
| Vinylic CH | ~138 |
| C-F | 90-100 (quartet due to C-F coupling) |
| α-Carbon | 50-60 |
| Methyl carbons | 20-30 |
19F NMR:
19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[20][21][22]
-
A single resonance is expected for the tertiary fluorine. The chemical shift will be highly dependent on the solvent and referencing standard, but is anticipated to be in the range of -140 to -160 ppm relative to CFCl₃.[23][24] The signal may appear as a multiplet due to coupling with neighboring protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) will provide further structural information.[25][26][27]
-
Expected [M+H]+: C₁₁H₁₉FNO₃, Calculated m/z: 232.1343
-
Key Fragmentation Pathways:
-
Loss of water (-18 Da) from the carboxylic acid.
-
Loss of the pentenoyl group.
-
Cleavage of the amide bond.
-
Diagram of Key MS Fragmentation:
Caption: Predicted major fragmentation pathways in positive-ion ESI-MS/MS.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid suggest several promising applications.
Peptide and Peptidomimetic Design
-
Enhanced Stability: The tertiary fluorine can sterically shield the peptide backbone from enzymatic degradation, potentially increasing the in vivo half-life of peptide therapeutics.[][4]
-
Conformational Control: The bulky, fluorinated side chain can induce specific secondary structures (e.g., helices or turns) in peptides, which can be crucial for receptor binding and biological activity.
-
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[5][6]
Covalent Inhibitors and Chemical Probes
-
The terminal alkene of the pentenoyl group can act as a "warhead" for targeted covalent inhibition of proteins, particularly those with a nucleophilic residue (e.g., cysteine) in or near the active site.
-
This reactive handle also allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry or other bioorthogonal reactions, facilitating the development of chemical probes for target identification and validation.[28]
Bioactive N-Acyl Amino Acids
N-acyl amino acids are an emerging class of signaling molecules with diverse biological activities.[29] The fluorinated nature of this compound could lead to novel agonists or antagonists for receptors targeted by endogenous N-acyl amino acids, with potentially improved potency and metabolic stability.
Conclusion
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid represents a promising and versatile building block for the development of next-generation therapeutics and chemical biology tools. Its synthesis is achievable through standard and robust amide coupling reactions. The strategic placement of a tertiary fluorine atom, combined with a synthetically tractable terminal alkene, offers a powerful combination for modulating the properties of bioactive molecules. Further investigation into the biological activities of this compound and its derivatives is warranted and holds considerable potential for advancing drug discovery programs.
References
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
HATU/PyBOP coupling procedure question. Reddit. [Link]
-
HATU. Wikipedia. [Link]
-
13 C NMR study of N-acyl- and N-sulphonyl-isatins and their ring-opened derivatives. DOI. [Link]
-
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. ACS Publications. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Pent-4-enamide, N-(5-chloropyrid-2-yl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. The Royal Society of Chemistry. [Link]
-
13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. PubMed. [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
N-Acyl amino acids and their impact on biological processes. PubMed. [Link]
-
The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]
-
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. PubMed. [Link]
-
Pent-4-enamide. PubChem. [Link]
-
Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
-
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. ResearchGate. [Link]
-
Experiment #11 – Chromatographic Separation of Amino Acids. IFSC. [Link]
-
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Sci-Hub. [Link]
-
Chromatography of amino acids. BioTopics. [Link]
-
Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]
-
N-Methylpent-4-enamide. PubChem. [Link]
-
1 H NMR Spectrum of Amide Compounds. University Chemistry. [Link]
Sources
- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography of amino acids [biotopics.co.uk]
- 15. savemyexams.com [savemyexams.com]
- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 17. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 18. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. 19Flourine NMR [chem.ch.huji.ac.il]
- 22. azom.com [azom.com]
- 23. 19F [nmr.chem.ucsb.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. application.wiley-vch.de [application.wiley-vch.de]
- 26. researchgate.net [researchgate.net]
- 27. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid: A Guide to Solubility and Stability Assessment
An In-Depth Technical Guide for Researchers
Abstract This technical guide provides a comprehensive framework for the characterization of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, a novel compound with potential applications in drug discovery and development. Recognizing the absence of public data for this specific molecule, this document serves as a predictive and methodological guide for researchers. It outlines the theoretical considerations and detailed experimental protocols required to rigorously assess its aqueous and organic solubility, as well as its intrinsic chemical stability under forced degradation conditions. The methodologies are grounded in authoritative regulatory guidelines and established scientific principles, ensuring a self-validating and robust approach to data generation. This guide is intended for scientists and professionals in pharmaceutical development, offering field-proven insights into experimental design, execution, and data interpretation for novel chemical entities.
Introduction to 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (CAS 848949-88-2) is a structurally unique molecule combining features of a fluorinated amino acid derivative with an unsaturated amide side chain.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is a prerequisite for its advancement in any research or development pipeline. These parameters are critical as they directly influence the compound's formulation, bioavailability, and shelf-life, ultimately impacting its potential therapeutic efficacy and safety.[2][3]
The molecule's structure presents several key features of interest:
-
Fluorinated Quaternary Carbon: The presence of a fluorine atom on a tertiary-substituted carbon (a quaternary center) is significant. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[][5] The incorporation of fluorine often leads to increased thermal and chemical stability in the resulting molecule.[6][7]
-
Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule, suggesting that its aqueous solubility will be highly dependent on pH.
-
Amide Linkage: The pent-4-enamido side chain contains an amide bond, which is a potential site for hydrolysis under acidic or basic conditions.[8]
-
Terminal Alkene: The double bond in the pentenamido group represents a potential site for oxidative degradation.[8]
This guide provides the necessary protocols to experimentally determine these critical attributes.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict key properties based on the compound's structure. These predictions serve as a baseline for experimental design.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₁H₁₈FNO₃ | Derived from the chemical name and structure.[1] |
| Molecular Weight | 231.26 g/mol | Calculated from the molecular formula. |
| pKa (Carboxylic Acid) | ~4-5 | The electron-withdrawing effect of the nearby fluorine and amide group may slightly lower the pKa compared to a simple pentanoic acid. This value is critical for predicting solubility changes with pH. |
| LogP | ~1.5 - 2.5 | The combination of the hydrophobic alkyl chain and the polar carboxylic acid and amide groups suggests moderate lipophilicity. Fluorine substitution generally increases lipophilicity.[] |
| Hydrogen Bond Donors | 2 (Amide N-H, Carboxyl O-H) | Influences interactions with polar solvents. |
| Hydrogen Bond Acceptors | 4 (Fluorine, 2x Carbonyl O, Carboxyl O) | Influences interactions with protic solvents. |
Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability.[9] A comprehensive assessment involves determining both kinetic and thermodynamic solubility in various relevant media.
Theoretical Considerations
The aqueous solubility of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid is expected to be lowest at a pH well below its carboxylic acid pKa, where the molecule is un-ionized. As the pH increases above the pKa, the carboxylic acid will deprotonate to the more soluble carboxylate salt, significantly increasing aqueous solubility. This behavior is fundamental for developing oral dosage forms that must dissolve in varying pH environments of the gastrointestinal tract.[10]
Experimental Workflow for Solubility Determination
The following workflow outlines the standard procedure for determining the equilibrium solubility of a novel compound.
Caption: Workflow for equilibrium solubility determination.
Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11]
Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (enough to ensure undissolved solid remains) to a known volume of the test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant after centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE) to separate the dissolved compound from the remaining solid.[10]
-
Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Quantification: Calculate the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
Data Presentation
Solubility data should be presented clearly, specifying the solvent system, pH, and temperature.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Experimental Data | Calculated Data |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Data | Calculated Data |
| Ethanol/Water (50:50) | N/A | 25 | Experimental Data | Calculated Data |
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development. It is used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[12] The International Council for Harmonisation (ICH) guidelines provide the regulatory framework for these studies.[13]
Rationale and Causality
The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[14] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not reveal potential instabilities.[13] Each stress condition mimics potential real-world scenarios, such as acidic stomach environments or exposure to light during manufacturing and storage.[8][14]
Experimental Workflow for Stability Assessment
This diagram illustrates a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Protocols for Forced Degradation
A validated stability-indicating HPLC method is essential for these studies. The method must be able to separate the intact API from all process impurities and degradation products.[15]
4.3.1 Hydrolytic Degradation
-
Acidic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.[12] Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis. This simulates degradation in the stomach.[8]
-
Basic Conditions: Prepare a solution of the compound in 0.1 M sodium hydroxide.[12] Keep the solution at room temperature, collecting samples at the same time points. Neutralize before analysis. This tests for susceptibility to hydrolysis, particularly of the amide bond.
4.3.2 Oxidative Degradation
-
Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[14] Store at room temperature and protect from light. Collect samples at various time points. The terminal alkene is a likely site of oxidation.
4.3.3 Thermal Degradation
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[8] Test samples at defined intervals by dissolving them in a suitable solvent for HPLC analysis. This assesses the intrinsic thermal stability of the molecule.
4.3.4 Photostability
-
Procedure: Expose both solid and solution samples of the compound to light in a photostability chamber according to ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to shield it from light. Analyze both exposed and control samples after the exposure period.
Data Presentation and Interpretation
Results should be tabulated to show the percentage of API remaining and the formation of degradation products under each stress condition.
| Stress Condition | Duration (h) | API Remaining (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |
| Control (T=0) | 0 | 100 | ND | ND |
| 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 M NaOH, RT | 24 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 8 | Experimental Data | Experimental Data | Experimental Data |
| 80°C Dry Heat | 48 | Experimental Data | Experimental Data | Experimental Data |
| Photostability (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data |
| (ND = Not Detected) |
Summary and Recommendations
This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability profiles of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid.
-
For Solubility: Researchers should prioritize determining the pH-solubility profile using the shake-flask method to inform formulation strategies. Kinetic solubility should be assessed for high-throughput screening contexts.
-
For Stability: A systematic forced degradation study following the outlined protocols is critical. This will reveal the molecule's intrinsic liabilities, such as potential hydrolysis of the amide bond or oxidation of the terminal alkene. Any significant degradants should be further characterized using mass spectrometry to elucidate their structures.
The data generated from these studies will form the foundational knowledge base required for any further development of this compound, enabling informed decisions in formulation, analytical method development, and packaging design.
References
-
Buer, B.C., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(4), 1426-1431. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Sal-Sah, H., et al. (2006). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 128(50), 15556-15557. [Link]
-
Lee, H.J., et al. (2012). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed. [Link]
-
Lee, H.J., et al. (2012). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society, 134(40), 16532-16535. [Link]
-
Alsante, K.M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Separation Science. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Separation Science. [Link]
-
Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. Creative BioMart. [Link]
-
Veza. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veza. [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Khan, I., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Glomme, A. & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Gao, Y., et al. (2013). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Lin, F.Y., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Sutherland, A. (2016). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]
Sources
- 1. 848949-88-2|4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmtech.com [pharmtech.com]
- 15. sepscience.com [sepscience.com]
- 16. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Notes and Protocols: 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Tool for Covalent Proteomics
The study of protein function within the complex cellular environment demands tools of high specificity and precision. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to interrogate the functional state of enzymes in native biological systems.[1][2][3] At the heart of ABPP are activity-based probes (ABPs), small molecules that typically consist of a reactive group (or "warhead"), a linker, and a reporter tag.[3] This document provides a detailed guide to the application of a novel molecular probe, 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, designed for the covalent modification and subsequent identification of protein targets.
The unique architecture of this probe, featuring a fluorinated methylpentanoic acid scaffold and a terminal alkyne on the pentanamide side chain, offers distinct advantages for target engagement and downstream analysis via click chemistry. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the probe, potentially influencing its binding affinity and selectivity.[4]
Probe Design and Mechanism of Action
The rational design of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid incorporates three key functional elements: a recognition element, a reactive group, and a bioorthogonal handle.
-
Recognition Element: The core structure of the molecule, the 4-fluoro-4-methylpentanoic acid backbone, is designed to mimic a natural substrate or ligand for a target class of enzymes. The specific stereochemistry at the alpha-carbon will influence its binding affinity and selectivity.
-
Reactive Group (Warhead): The pentenamide moiety, upon enzymatic activation or proximity to a reactive residue in an enzyme's active site, can act as a Michael acceptor or undergo another form of covalent modification. This irreversible binding covalently attaches the probe to its protein target.[5]
-
Bioorthogonal Handle: The terminal alkyne group on the pentanamide side chain serves as a bioorthogonal handle for downstream applications.[3][5] This alkyne can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an azide-containing reporter tag.[6][7][8] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based identification.[2]
Figure 1: General mechanism of action for the molecular probe.
Applications in Drug Discovery and Target Identification
This molecular probe is a versatile tool for several key applications in the field of drug discovery and chemical biology:
-
Target Identification and Validation: Identifying the molecular targets of bioactive compounds is a critical step in drug development. This probe can be used in competitive ABPP experiments to identify the targets of a compound of interest.
-
Enzyme Class Profiling: The probe can be used to profile the activity of specific enzyme classes in various biological samples, such as cell lysates or tissues. This can provide insights into disease states or the effects of drug treatment.
-
Covalent Ligand Discovery: The probe can be used to screen for and identify novel covalent ligands for enzymes of interest.
Experimental Protocols
The following protocols provide a starting point for the use of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid in common ABPP workflows. Optimization of probe concentration, incubation times, and click chemistry conditions may be necessary for specific experimental systems.
Protocol 1: In Situ Labeling of Cellular Targets
This protocol describes the labeling of target proteins with the probe in live, cultured cells.
Materials:
-
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (stock solution in DMSO)
-
Cultured cells of interest
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator or dounce homogenizer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: Treat cells with the desired concentration of the molecular probe (typically in the low micromolar range). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvest: Aspirate the medium and wash the cells twice with cold PBS.
-
Lysis: Add cold lysis buffer to the plate and scrape the cells. Collect the cell lysate in a microcentrifuge tube.
-
Homogenization: Sonicate or dounce homogenize the lysate to ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Storage: The proteome is now ready for downstream click chemistry and analysis. Store at -80°C if not used immediately.
Figure 2: Workflow for in situ labeling of cellular targets.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of a reporter tag onto the alkyne-labeled proteome.
Materials:
-
Alkyne-labeled proteome from Protocol 1
-
Azide-reporter tag (e.g., biotin-azide or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Proteome: Dilute 50 µg of the alkyne-labeled proteome to a final volume of 50 µL with PBS.
-
Prepare Click-Mix: In a separate tube, prepare the click-mix by adding the reagents in the following order:
-
Azide-reporter tag (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate (to a final concentration of 1 mM) to the click-mix, vortex briefly, and immediately add the click-mix to the proteome sample.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent azide.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: The sample is now ready for analysis by SDS-PAGE, western blotting, or affinity purification.
| Reagent | Stock Concentration | Final Concentration |
| Azide-Reporter | 10 mM | 100 µM |
| TCEP | 50 mM | 1 mM |
| TBTA | 1.7 mM (in DMSO) | 100 µM |
| CuSO4 | 50 mM | 1 mM |
| Sodium Ascorbate | 100 mM (freshly prepared) | 1 mM |
| Table 1: Recommended concentrations for CuAAC reaction components. |
Protocol 3: Visualization and Identification of Labeled Proteins
A. In-gel Fluorescence Scanning:
-
SDS-PAGE: Resolve the clicked proteome samples by SDS-PAGE.
-
Imaging: If a fluorescent azide was used, visualize the labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.
B. Western Blotting and Affinity Purification:
-
SDS-PAGE and Transfer: Separate the clicked proteome by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Detection: If a biotin-azide was used, probe the membrane with a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
Affinity Purification: For mass spectrometry-based identification, incubate the biotin-clicked proteome with streptavidin-agarose beads to enrich for labeled proteins. Elute the bound proteins and proceed with tryptic digestion and LC-MS/MS analysis.
Figure 3: Downstream analysis workflows for labeled proteins.
Troubleshooting and Considerations
-
High Background: High background in fluorescence scanning or western blotting can be due to non-specific binding of the probe or reporter tag. Optimize the probe concentration and incubation time. Ensure thorough washing steps.
-
No Signal: A lack of signal may indicate that the probe is not labeling any proteins, the target protein is of low abundance, or the click chemistry reaction was inefficient. Confirm the integrity of the probe and click chemistry reagents. Increase the amount of proteome used.
-
Probe Solubility: Ensure that the probe is fully dissolved in DMSO before adding it to the cell culture medium to avoid precipitation.
Conclusion
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid represents a valuable addition to the chemical proteomics toolbox. Its unique design, combining a fluorinated scaffold for potentially improved pharmacological properties with a versatile alkyne handle for click chemistry, enables a wide range of applications in target identification and functional enzyme profiling. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this probe in their investigations.
References
-
Rostovtsev, V.V., Green, L.G., Fokin, V.V., Sharpless, K.B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. (2002), 41: 2596-2599. [Link]
-
Seneviratne, U., et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols (2021). [Link]
-
Wright, A. T., & Cravatt, B. F. (2007). Activity-based protein profiling of cytochrome P450s. Angewandte Chemie International Edition, 46(48), 9224-9227. [Link]
-
A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. JACS Au (2021). [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI (2025). [Link]
-
Activity-based protein profiling: A graphical review. PMC (2022). [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Click Chemistry Design and Protocols [genelink.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: A Strategic Overview
The synthesis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid presents two primary challenges inherent to many complex molecule syntheses: the stereoselective introduction of a fluorine atom and the efficient formation of an amide bond without compromising chiral integrity or functional group stability. Scaling this process from the bench to pilot or manufacturing scales introduces further complexities related to reaction kinetics, heat transfer, and purification.
Our recommended synthetic strategy involves a convergent approach, focusing on the early-stage synthesis of the key fluorinated amino acid intermediate, followed by a robust amide coupling. This pathway is designed to maximize yield, minimize difficult purifications of the final product, and ensure safety and scalability.
Caption: High-level synthetic workflow.
Part 1: FAQs and Troubleshooting for Stage 1 - Synthesis of 2-Amino-4-fluoro-4-methylpentanoic acid
The introduction of fluorine is a critical step that dictates the overall efficiency of the synthesis. We advocate for an electrophilic fluorination approach on a suitable keto-ester precursor, followed by the introduction of the amine.
Q1: My electrophilic fluorination of the keto-ester precursor is showing low conversion. What are the primary causes and how can I improve the yield?
Answer: Low conversion in electrophilic fluorination is a common issue when scaling up. The primary culprits are often related to enolate formation, reagent reactivity, and reaction conditions.
-
Causality (Enolate Formation): Electrophilic fluorination with reagents like Selectfluor® occurs on the enol or enolate form of the ketone.[1][2] The rate of enolization can be the rate-limiting step. On a larger scale, inefficient mixing can create localized areas of low base concentration, hindering enolate formation.
-
Troubleshooting & Optimization:
-
Acid Catalysis: For neutral enolization pathways, adding a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid or H2SO4) can accelerate the reaction by speeding up keto-enol tautomerization.[3]
-
Base Selection: If using a base to form the enolate, ensure it is added slowly and with vigorous stirring to maintain a homogeneous solution. The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
-
Solvent Choice: The solvent must fully dissolve both the substrate and the fluorinating agent. Acetonitrile, DMF, and THF are common choices. For scale-up, consider the safety profile and ease of removal.
-
Temperature Control: While some fluorinations run at room temperature, stubborn substrates may require heating.[1] However, elevated temperatures can also promote side reactions. Perform a reaction calorimetry study during scale-up to understand the exothermicity.
-
Q2: I'm observing significant difluorination and other impurities. How can I improve the selectivity of the reaction?
Answer: Selectivity issues, particularly difluorination, arise when the monofluorinated product is of comparable or higher reactivity than the starting material.
-
Causality (Product Reactivity): The introduction of an electron-withdrawing fluorine atom can increase the acidity of the remaining α-proton, making the monofluorinated product more susceptible to a second fluorination.[2]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight substoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents) and add it slowly to the reaction mixture. This ensures that the reagent is consumed as it is added, minimizing its exposure to the product.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of starting material and the appearance of the mono- and di-fluorinated products. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Choice of Fluorinating Agent: While Selectfluor® is common, other reagents may offer different selectivity profiles. N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorine source.[4] The choice depends on the specific substrate.
-
Q3: What are the critical safety considerations when handling fluorinating agents at scale?
Answer: Safety is paramount. Electrophilic fluorinating agents are strong oxidizers and require careful handling.
-
Hazard Overview: Reagents like Selectfluor® are powerful oxidants and can react violently with combustible materials.[5] Many fluorinating agents or their byproducts can release hydrogen fluoride (HF) upon contact with moisture or acid, which is highly corrosive and toxic.[6]
-
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, a lab coat, and compatible gloves.[5]
-
Ventilation: All work must be conducted in a well-ventilated fume hood designed for hazardous chemicals.[7]
-
Material Compatibility: Avoid using glassware under pressure. Ensure all reactors and transfer lines are made of compatible materials. HF is corrosive to glass and some metals.[6]
-
Quenching: Design a controlled quenching procedure. A common method is to slowly add the reaction mixture to a solution of sodium bisulfite or sodium thiosulfate to neutralize the oxidizing agent.
-
Emergency Preparedness: Have an emergency plan in place. Ensure calcium gluconate gel is readily available as a first aid measure for HF exposure.[7]
-
Part 2: FAQs and Troubleshooting for Stage 2 - Amide Coupling
The coupling of 2-amino-4-fluoro-4-methylpentanoic acid with pent-4-enoic acid is a standard but sensitive transformation. The primary goals are to achieve high conversion, avoid racemization of the chiral center at C2, and prevent side reactions involving the terminal alkene of the pent-4-enoyl group.
Q1: My amide coupling reaction is inefficient, resulting in low yields. How can I optimize this step?
Answer: Low yields in amide coupling are often due to poor activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.[8][9]
-
Causality (Carboxylic Acid Activation): The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures.[10] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated intermediate.[9]
-
Troubleshooting & Optimization:
-
Coupling Reagent Selection: The choice of coupling reagent is the most critical parameter. A variety of reagents are available, each with its own advantages and disadvantages. For scaling up, consider cost, efficiency, and the ease of byproduct removal.
-
Additives: Reagents like HOBt (Hydroxybenzotriazole) or OxymaPure® are often added to carbodiimide-mediated couplings (EDC, DCC). They act as acyl transfer agents, improving yields and, crucially, suppressing racemization.[11]
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the amine component remains deprotonated and nucleophilic.
-
Solvent and Temperature: Use an anhydrous polar aprotic solvent like DMF, NMP, or DCM. Most couplings proceed well at room temperature, but gentle heating (40-50 °C) may be required for less reactive partners. Monitor for potential side reactions at higher temperatures.
-
Data Table: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages on Scale-up |
| EDC (Water-Soluble Carbodiimide) | Carbodiimide | Byproducts are water-soluble, simplifying workup.[10] | Relatively expensive. |
| HATU | Uronium Salt | Very high reactivity, fast reaction times, low racemization.[12] | Expensive; generates potentially explosive HOBt byproducts. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | High yields; byproducts are water-soluble. | Requires a base; can be viscous and difficult to handle. |
| SOCl₂ / Oxalyl Chloride | Acid Chloride Formation | Inexpensive and highly reactive. | Harsh conditions (requires conversion to acyl chloride first), generates HCl, not suitable for complex molecules with sensitive functional groups.[9] |
Q2: I'm concerned about racemization at the stereocenter. What are the best practices to maintain chiral purity?
Answer: Racemization is a significant risk, especially with activated amino acid derivatives. It typically proceeds through the formation of an oxazolone intermediate.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
troubleshooting inconsistent results with 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
Welcome to the technical support center for 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique fluorinated amino acid derivative. Here, we address common challenges and provide in-depth troubleshooting advice to ensure consistent and reliable experimental outcomes.
Introduction to 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (CAS No. 848949-88-2) is a specialized chemical building block that incorporates several key functional groups: a quaternary stereocenter with a fluorine atom, a sterically hindered alpha-amino acid core, a terminal alkene via an amide linkage, and a carboxylic acid.[1] The presence of fluorine can significantly modulate the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability, making it a valuable tool in medicinal chemistry.[] However, the unique combination of these functionalities can also present challenges in synthesis, purification, and subsequent reactions. This guide will help you troubleshoot and overcome these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid?
A1: Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably at 2-8°C for long-term stability.[3][4][5] Fluorinated compounds can be sensitive to moisture and atmospheric conditions. Inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid inhalation of dust or contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the expected spectral characteristics for this compound?
A2: A combination of NMR spectroscopy and mass spectrometry is essential for structural confirmation.
-
¹H NMR: Expect to see signals corresponding to the methyl groups, the methylene protons of the pentenamido group, the vinyl protons of the terminal alkene, the alpha-proton, and the amide N-H proton.
-
¹³C NMR: Signals for the carbonyl carbons (amide and carboxylic acid), the quaternary carbon bearing the fluorine, the alkene carbons, and the aliphatic carbons should be present.
-
¹⁹F NMR: A single peak corresponding to the tertiary fluorine atom is expected. ¹⁹F NMR is a powerful tool for assessing the purity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7][8][9][10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight should be observed. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
Troubleshooting Guides
Part 1: Synthesis and Purification
The synthesis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid typically involves the formation of an amide bond between a fluorinated amino acid precursor and pent-4-enoic acid. Inconsistent results at this stage are common.
Issue 1: Low Yield or Incomplete Amide Coupling Reaction
Possible Causes:
-
Steric Hindrance: The alpha-carbon of the amino acid is sterically hindered by the adjacent gem-dimethyl group and fluorine atom, which can impede the approach of the activated carboxylic acid.[11]
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the fluorine atom can reduce the nucleophilicity of the alpha-amino group, making the coupling reaction more challenging.
-
Inappropriate Coupling Reagent: Standard coupling reagents may not be effective for this sterically hindered and electronically demanding coupling.[12][13][14]
-
Presence of Moisture: Water can hydrolyze activated intermediates, leading to low yields.[12]
Solutions:
| Solution | Rationale |
| Use a More Potent Coupling Reagent | For sterically hindered couplings, stronger reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides (e.g., EDC, DCC).[12] |
| Convert Carboxylic Acid to Acyl Fluoride | Acyl fluorides are highly reactive and less sterically demanding than other activated species, making them ideal for coupling with hindered amines.[11] Reagents like DAST or TFFH can be used for this transformation. |
| Optimize Reaction Conditions | Ensure anhydrous conditions by using dry solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen). A non-polar aprotic solvent like dichloromethane (DCM) or a polar aprotic solvent like dimethylformamide (DMF) is generally suitable. |
| Extended Reaction Time and/or Increased Temperature | Due to steric hindrance, the reaction may require longer times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS. |
Experimental Workflow: Optimized Amide Coupling
Caption: Optimized amide coupling workflow.
Issue 2: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Polarity of Starting Materials and Product: The product may have a similar polarity to the starting materials or byproducts, making separation by standard column chromatography challenging.
-
Presence of Hard-to-Remove Impurities: Byproducts from the coupling reagent (e.g., HOBt, DMAP) can co-elute with the product.
Solutions:
| Solution | Rationale |
| Optimize Chromatography Conditions | Use a gradient elution system with a solvent system that provides good separation (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated). Reversed-phase HPLC (RP-HPLC) can be an effective alternative for purifying polar compounds.[15] |
| Aqueous Work-up to Remove Water-Soluble Impurities | Perform an acidic and basic aqueous wash to remove unreacted starting materials and soluble byproducts. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Ion-Exchange Chromatography | Utilize the acidic nature of the carboxylic acid to purify the compound using an anion-exchange resin.[16] |
Part 2: Stability and Storage
Issue 3: Degradation of the Compound Over Time
Possible Causes:
-
Hydrolysis of the Amide Bond: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[17]
-
Oxidation of the Terminal Alkene: The terminal double bond can be prone to oxidation, especially if exposed to air and light over extended periods.
-
Instability of the C-F Bond: While generally strong, the C-F bond can be labile under certain enzymatic or harsh chemical conditions, although this is less common for tertiary fluorides.
Solutions:
| Solution | Rationale |
| Strict pH Control | Avoid exposure to strong acids and bases during storage and in experimental setups unless required for a specific reaction. |
| Inert Atmosphere and Protection from Light | Store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial to minimize oxidation and photodegradation. |
| Low-Temperature Storage | Storing at 2-8°C will slow down potential degradation pathways. |
Part 3: Use in Subsequent Reactions (e.g., Click Chemistry)
The terminal alkene of the pent-4-enamido group makes this molecule a substrate for various reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to an alkyne, or more directly in thiol-ene click chemistry.
Issue 4: Inconsistent or Low Yields in Copper-Catalyzed Click Chemistry (CuAAC)
Note: This assumes the terminal alkene is first converted to an alkyne for CuAAC.
Possible Causes:
-
Copper Catalyst Inhibition: The carboxylic acid or the amide functionality may chelate with the copper catalyst, reducing its activity.[18][19]
-
Steric Hindrance around the Alkyne: The bulky fluorinated amino acid scaffold may hinder the approach of the azide to the copper-alkyne complex.
-
Suboptimal Reaction Conditions: The choice of copper source, ligand, solvent, and reducing agent is critical for a successful click reaction.[20][21]
Solutions:
| Solution | Rationale |
| Use a Copper-Stabilizing Ligand | Ligands such as TBTA or THPTA can stabilize the Cu(I) oxidation state and prevent catalyst inhibition.[18][19] |
| Optimize Copper Source and Reducing Agent | A common and effective system is CuSO₄ with sodium ascorbate as the reducing agent.[20][21] |
| Solvent System | A mixture of a polar aprotic solvent (e.g., DMF, DMSO) and water is often optimal for CuAAC reactions.[20] |
| Extended Reaction Time or Gentle Heating | Steric hindrance may necessitate longer reaction times or mild heating (e.g., 40-50°C) to achieve high conversion. |
Logical Relationship: Troubleshooting CuAAC Click Chemistry
Caption: Troubleshooting logic for CuAAC reactions.
Concluding Remarks
Working with highly functionalized and sterically demanding molecules like 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid requires careful planning and optimization of experimental conditions. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot issues and achieve consistent, high-quality results. We hope this guide serves as a valuable resource for your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of the American Chemical Society. Available at: [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]
-
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Catalysis. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. STAR Protocols. Available at: [Link]
-
Uphill battles in amide couplings. amphoteros. Available at: [Link]
-
NMR | Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]
-
A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie International Edition. Available at: [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]
-
NMR spectra of a mixture of fluorinated compounds highlighting the... ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide coupling. Reddit. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
Safe Storage of Chemicals. University of California, Berkeley. Available at: [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Separation and Refining of Amino acids. DIAION. Available at: [Link]
-
Instructions and Guidelines for Chemical Storage and Handling. Imam Abdulrahman Bin Faisal University. Available at: [Link]
-
Side Reactions in Organic Synthesis. Wiley-VCH. Available at: [Link]
-
Chemical Storage and Handling Recommendations. New York State Department of Health. Available at: [Link]
-
FLUORINATED SYSTEMS FOR BIOMEDICAL APPLICATIONS: FROM IMAGING TO DRUG DELIVERY. POLITesi. Available at: [Link]
-
Pent-4-enamide. PubChem. Available at: [Link]
-
Safe Storage of Chemicals. University of York. Available at: [Link]
-
CHEMICAL STORAGE FACT SHEET. University of Waterloo. Available at: [Link]
-
How can I purify amino acid based ionic liquids from their precursors such as amino acids. ResearchGate. Available at: [Link]
-
4-Fluoro-4-methylpentan-2-one. SpectraBase. Available at: [Link]
-
Recent total synthesis of natural products leveraging a strategy of enamide cyclization. RSC Medicinal Chemistry. Available at: [Link]
- High-purity perfluoro-4-methyl-2-pentene and its preparation and use.Google Patents.
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
-
Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Available at: [Link]
-
4-Fluoro-4-methylpentan-2-one. PubChem. Available at: [Link]
Sources
- 1. 848949-88-2|4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid|BLD Pharm [bldpharm.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. reddit.com [reddit.com]
- 15. bachem.com [bachem.com]
- 16. diaion.com [diaion.com]
- 17. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. labinsights.nl [labinsights.nl]
Validation & Comparative
Validating the Efficacy of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic Acid: A Comparative Guide for Peptide Drug Discovery
Executive Summary & Mechanism of Action
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (referred to herein as F-Pentenoyl-Leu ) is a specialized, high-performance building block used in the synthesis of stapled peptides and macrocyclic peptidomimetics . It combines two critical functionalities:
-
4-Fluoro-4-methyl Leucine Core: A fluorinated amino acid scaffold that enhances metabolic stability (via the C–F bond strength), increases lipophilicity, and serves as a sensitive
F NMR probe for conformational studies. -
N-Terminal Pent-4-enamido "Warhead": An olefin-containing amide handle specifically designed for Ring-Closing Metathesis (RCM) . This allows the formation of stable macrocycles that mimic protein secondary structures (e.g.,
-helices) and penetrate cell membranes.
Unlike standard amino acids, the "efficacy" of this compound is defined by its synthetic performance (coupling and cyclization efficiency) and the biophysical properties it imparts to the final drug candidate (proteolytic resistance and target affinity).
Mechanistic Role in Drug Design
-
Conformational Locking: The pentenoyl group participates in Grubbs catalyst-mediated RCM, locking the peptide into a bioactive conformation.
-
Metabolic Armor: The
-fluorine substitution prevents oxidative metabolism at the leucine side chain, a common clearance pathway. -
Bioorthogonality: The terminal alkene is inert to most cellular nucleophiles but highly reactive towards metathesis catalysts.
Comparative Analysis: F-Pentenoyl-Leu vs. Alternatives
The following table contrasts F-Pentenoyl-Leu with its non-fluorinated analog and standard hydrocarbon staples.
| Feature | F-Pentenoyl-Leu (Subject) | N-Pentenoyl-Leucine (Standard) | |
| Primary Utility | 19F-NMR Probing + Stapling | Standard N-Terminal Stapling | Side-chain Stapling (Standard) |
| Metabolic Stability | High (C-F bond resists oxidation) | Moderate | High (Steric hindrance) |
| Lipophilicity ( | Increased (Fluorine effect) | Baseline | Variable |
| RCM Reactivity | High (Accessible N-acyl alkene) | High | Moderate (Sterically crowded) |
| Conformational Bias | Flexible | Strong | |
| Detection | LCMS only | LCMS only | |
| Cost | High | Low | Moderate |
Validation Protocols: Quality & Functional Efficacy
To validate the efficacy of F-Pentenoyl-Leu, researchers must assess three Critical Quality Attributes (CQAs): Chemical Purity , Synthetic Competence , and Biophysical Stability .
Phase 1: Chemical Identity & Purity Validation
Before synthesis, the reagent itself must be validated to ensure it will not terminate the peptide chain or introduce stereochemical defects.
-
Chiral HPLC: Must confirm
Enantiomeric Excess (ee). The (S)-enantiomer is typically required for natural peptide mimicry. -
F NMR: A singlet at
to ppm (relative to CFCl ) confirms the integrity of the C-F bond. Splitting indicates racemization or degradation.
Phase 2: Functional Efficacy (Synthetic Competence)
The true test of efficacy is the compound's ability to undergo Solid-Phase Peptide Synthesis (SPPS) and Ring-Closing Metathesis (RCM) .
Experiment A: Coupling Efficiency Test
Objective: Determine if the bulky fluorinated side chain hinders amide bond formation.
-
Protocol: Couple F-Pentenoyl-Leu (3 eq) to a resin-bound test peptide (e.g., H-Ala-Gly-Resin) using HATU/DIPEA.
-
Validation Metric: Kaiser Test (Ninhydrin) must be negative (colorless) within 1 hour.
-
Acceptance Criteria:
conversion by HPLC analysis of the cleaved crude.
Experiment B: RCM Cyclization Efficiency
Objective: Validate the "pent-4-enamido" handle's reactivity with a downstream olefin (e.g., an O-allyl serine or another pentenoyl group).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (10-20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE), degassed.
-
Temperature: Microwave irradiation at
for 1 hour. -
Validation: Mass shift of
Da (loss of ethylene, C H ). -
Success Rate: Efficacy is confirmed if cyclization yield
.
Phase 3: Biological Stability (Proteolysis Assay)
Objective: Confirm that the fluorine substitution protects the peptide from degradation.
-
Substrate: Synthesize a model peptide: Ac-F-Pentenoyl-Leu-Lys-Ala-NH2.
-
Enzyme: Incubate with Proteinase K or Chymotrypsin (1:100 enzyme:substrate ratio) at
. -
Readout: Monitor degradation half-life (
) via HPLC at 0, 1, 4, and 24 hours. -
Comparison: Compare
against the non-fluorinated control.-
Expected Result: F-Pentenoyl-Leu peptides typically show
longer half-lives.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating F-Pentenoyl-Leu, from raw material QC to biological confirmation.
Caption: Step-by-step validation pipeline ensuring chemical integrity, synthetic reactivity, and biological stability.
Detailed Experimental Protocol: RCM Validation
This protocol serves as the gold standard for validating the "pent-4-enamido" functionality.
Reagents:
-
Peptide-Resin (0.1 mmol scale) containing F-Pentenoyl-Leu and a downstream olefin partner.
-
Grubbs Catalyst (1st or 2nd Gen).
-
Anhydrous 1,2-Dichloroethane (DCE).
Procedure:
-
Solvent Preparation: Degas DCE with nitrogen bubbling for 15 minutes to remove oxygen (catalyst poison).
-
Swelling: Swell the resin in DCE for 20 minutes.
-
Catalyst Addition: Dissolve Grubbs catalyst (20 mol%) in degassed DCE (5 mL) and add to the resin.
-
Reaction: Agitate under N
flow for 2 hours at room temperature (or 1 hour at in microwave). -
Washing: Drain and wash resin with DCE (
), DCM ( ), and MeOH ( ) to remove ruthenium residues. -
Cleavage: Cleave peptide from resin using TFA/TIPS/H
O (95:2.5:2.5). -
Analysis: Analyze via LC-MS.
-
Pass Criteria: Observation of
peak as the major product ( ). -
Fail Criteria: Presence of starting material or glutathione adducts (if testing reactivity).
-
References
-
Google Patents. (2014). EP2813512A1 - Peptide-compound cyclization method.[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 256877, 2-Fluoro-4-methylpentanoic acid. Retrieved from [Link]
- O'Leary, S. P., et al. (2018). Fluorinated Amino Acids in Protein Design and Engineering. Protein Engineering, Design & Selection. (General reference for Fluoroleucine utility).
Sources
comparative analysis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid analogs
Executive Summary
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (also referred to as N-pentenoyl-4-fluoroleucine ) represents a specialized class of "dual-function" amino acid building blocks. It combines a fluorinated side chain (providing metabolic stability and unique steric/electronic properties) with an N-pentenoyl handle (enabling Ring-Closing Metathesis (RCM) stapling or serving as an enzymatically labile protecting group).
This guide critically compares this compound against its non-fluorinated parent (N-pentenoyl-Leucine ) and its hyper-fluorinated analog (N-pentenoyl-5,5,5-trifluoroleucine ). The analysis focuses on their utility in peptide stapling , metabolic resistance , and chemoenzymatic synthesis efficiency .
Key Finding: The 4-fluoro analog offers the optimal balance between lipophilicity and steric conservation , maintaining the native leucine binding profile while significantly enhancing proteolytic stability compared to the wild-type leucine analog.
Chemical Profile & Structural Logic[1]
The molecule consists of three critical functional motifs, each serving a distinct role in drug design and synthesis:
-
4-Fluoro-4-methyl Scaffold (γ-Fluoroleucine Core):
-
Mechanism: Substitution of the γ-proton with fluorine prevents oxidative metabolism (e.g., hydroxylation) at the tertiary carbon, a common clearance pathway for leucine-rich peptides.
-
Gauche Effect: The fluorine atom induces a specific side-chain conformation (gauche preference), pre-organizing the peptide backbone for α-helical folding.
-
-
N-(Pent-4-enoyl) Group:
-
Synthesis Role: Acts as a substrate-specific "handle" for lipase-catalyzed Dynamic Kinetic Resolution (DKR), enabling >97% enantiomeric excess (ee) during synthesis.
-
Peptide Role: Serves as an olefinic handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM), allowing the formation of "stapled" macrocycles that penetrate cell membranes.
-
-
Carboxylic Acid Terminus:
-
Standard C-terminal attachment point for solid-phase peptide synthesis (SPPS).
-
Structural Visualization
The following diagram illustrates the core structure and its key reactive sites compared to analogs.
Figure 1: Functional decomposition of the target molecule.
Comparative Performance Analysis
This section evaluates the product against its two primary alternatives:
-
Analog A (Wild-Type): N-pentenoyl-Leucine (No Fluorine).
-
Analog B (Heavy Fluorine): N-pentenoyl-5,5,5-trifluoroleucine (TFL).
Table 1: Physicochemical & Biological Properties Matrix
| Feature | 4-Fluoro Analog (Target) | Wild-Type Leucine Analog | Trifluoro (TFL) Analog |
| Formula | C₁₁H₁₈FNO₃ | C₁₁H₁₉NO₃ | C₁₁H₁₆F₃NO₃ |
| LogP (Lipophilicity) | 2.1 (Optimal) | 1.8 (Baseline) | 2.8 (High) |
| Metabolic Stability (t½) | High (>4h) | Low (~1h) | Very High (>6h) |
| Steric Perturbation | Minimal (Van der Waals radius F ≈ H) | None | Significant (CF₃ > CH₃) |
| Enzymatic Resolution Yield | 75% (Merck Process) | 60-65% | 70% |
| Primary Application | Metabolically Stable Stapled Peptides | Standard Stapled Peptides | Hyper-hydrophobic Cores |
Detailed Comparative Insights
1. Metabolic Stability vs. Steric Fit
-
Wild-Type: Susceptible to P450-mediated oxidation at the γ-carbon.
-
4-Fluoro Analog: The C-F bond (116 kcal/mol) is chemically inert. Crucially, the Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å), meaning the 4-fluoro analog fits into native protein binding pockets without steric clash , unlike the bulky Trifluoro analog.
-
Trifluoro Analog: While extremely stable, the CF₃ group is bulky (similar to an ethyl group), often disrupting tight protein-protein interfaces.
2. Synthesis Efficiency (Dynamic Kinetic Resolution)
Experimental data from Merck Research Laboratories demonstrates that the N-pentenoyl group is critical for high-yield asymmetric synthesis.
-
Experiment: Lipase-catalyzed ring opening of azlactones.
-
Result: The 4-fluoro analog achieves 75% isolated yield and >97% ee due to the specific recognition of the pentenoyl chain by Candida antarctica Lipase B (CALB). Shorter acyl chains (acetyl) or bulkier ones (benzoyl) result in lower reaction rates or poor enantioselectivity.
Experimental Methodologies
Protocol A: Chemoenzymatic Synthesis (The "Merck Process")
For the production of enantiopure (S)-4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid ester.
Reagents: 2-(3-butenyl)azlactone derivative, Ethanol, Candida antarctica Lipase B (Novozyme-435), Toluene.
-
Substrate Preparation: Synthesize the racemic 4-fluoro-azlactone via cyclodehydration of N-pentenoyl-4-fluoroleucine.
-
Enzymatic Resolution:
-
Suspend Novozyme-435 (10 wt%) in toluene.
-
Add azlactone (0.5 M) and Ethanol (1.5 eq).
-
Stir at 25°C for 24 hours.
-
Mechanism: The lipase selectively opens the (S)-azlactone ring with ethanol. The (R)-azlactone continuously racemizes in situ, allowing for a theoretical 100% yield of the (S)-ester.
-
-
Workup: Filter off the enzyme. Concentrate the filtrate to obtain the (S)-ethyl ester.
-
Validation: Analyze ee via Chiral HPLC (Chiralpak AD-H, 90:10 Hexane/IPA). Target: >97% ee.
Protocol B: Peptide Stapling via Ring-Closing Metathesis (RCM)
For incorporating the analog into a stabilized peptide helix.
Reagents: Grubbs I or II Catalyst, Dichloroethane (DCE).
-
Incorporation: Couple the 4-Fluoro-N-pentenoyl amino acid at position i and a corresponding alkenyl amino acid (e.g., S5 or another N-pentenoyl unit) at position i+4 using standard SPPS.
-
Metathesis:
-
Dissolve the resin-bound peptide in degassed DCE.
-
Add Grubbs II catalyst (10-20 mol%).
-
Reflux at 80°C for 2 hours (or microwave irradiation at 60°C for 30 min).
-
-
Cleavage: Cleave peptide from resin using TFA/TIPS/Water (95:2.5:2.5).
-
Result: Formation of a hydrocarbon brace across the peptide backbone, locking it into an α-helical conformation.
Workflow Visualization
Figure 2: Chemoenzymatic route to the target analog.
References
-
Limanto, J., et al. (2005). "An Efficient Chemoenzymatic Approach to (S)-γ-Fluoroleucine Ethyl Ester". The Journal of Organic Chemistry, 70(6), 2372-2375.[1]
-
Lodder, M., et al. (2005).[2] "The N-pentenoyl protecting group for aminoacyl-tRNAs".[3][2][4][5] Methods, 36(3), 245-251.
-
Ye, S., et al. (2010). "Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis". Beilstein Journal of Organic Chemistry, 6,[2] 40.
-
Qiu, W., et al. (2018). "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry". Biochemistry, 57(44), 6293-6306. (Context on Fluorine Gauche Effect).
Sources
- 1. An efficient chemoenzymatic approach to (S)-gamma-fluoroleucine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative Guide: Interpreting Target Engagement Data using F-MAP (4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid)
Executive Summary & Mechanism of Action
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid (herein referred to as F-MAP ) represents a class of dual-modal chemical probes designed to overcome the limitations of traditional radioligand and bulky fluorescent assays.
F-MAP is a leucine analogue modified at two critical positions:
-
-Position (4-Fluoro-4-methyl): A tertiary fluoride provides a singlet
F NMR signal that is chemically stable and highly sensitive to local environmental changes (e.g., protein binding). - -Amine (Pent-4-enamido): An N-acyl "pentenoyl" cap that serves as a latent bioorthogonal handle for post-assay functionalization (via photo-click or tetrazine ligation) while simultaneously blocking incorporation into nascent proteins by ribosomes.
This guide compares F-MAP against industry-standard alternatives (
Comparative Analysis: F-MAP vs. Alternatives
The following table contrasts F-MAP with traditional methodologies for measuring amino acid transporter occupancy (e.g., LAT1) or leucine-binding protein engagement.
| Feature | F-MAP (Dual-Modal) | NBD/FITC-Leucine (Fluorescent) | |
| Readout Mode | Scintillation Counting | Fluorescence Polarization / Flow Cytometry | |
| Steric Perturbation | Low: Fluorine is isosteric to Hydrogen/Hydroxyl; Pentenoyl is small. | None: Isotopic substitution only. | High: Bulky fluorophores often abolish native binding. |
| Structural Insight | High: Chemical shift ( | Null: Binary (bound/unbound) only. | Low: Polarization indicates tumbling rate only. |
| Spatial Resolution | Low (Bulk lysate) unless "clicked" post-lysis. | Low (Bulk lysate). | High (Live cell imaging). |
| Safety/Throughput | Non-radioactive; Medium throughput. | Radioactive hazards; Low throughput. | Non-radioactive; High throughput. |
| False Positives | Rare (Distinct chemical shift). | Common (Non-specific sticking). | Common (Autofluorescence/Quenching). |
Interpreting F NMR Data (The Primary Assay)
The core value of F-MAP lies in the
A. Chemical Shift Perturbation (CSP)
When F-MAP binds to a target (e.g., LAT1 transporter or a Leucine-sensor like Sestrin2), the electronic environment of the fluorine atom changes, causing a shift in the resonance frequency.
-
Free State (
): Sharp singlet, typically around -130 to -145 ppm (depending on reference). -
Bound State (
): Broader peak, shifted downfield or upfield (typically ppm).
B. Exchange Regimes
The appearance of the peak dictates the binding kinetics (off-rate,
-
Slow Exchange (
): You see two distinct peaks (Free and Bound).-
Interpretation: High-affinity binding (tight complex).
-
Quantification: Integrate the area of Bound vs. Free to determine % Occupancy directly.
-
-
Fast Exchange (
): You see a single, weighted-average peak that moves as protein concentration increases.-
Interpretation: Low-affinity or transient interaction (e.g., transport intermediate).
-
Quantification: Plot chemical shift change (
) vs. Protein Concentration to derive .
-
C. Line Broadening ( Relaxation)
Even if the shift is minimal, the Bound signal will always be broader than the Free signal due to the slower tumbling of the protein-ligand complex (Chemical Shift Anisotropy).
-
Data Flag: If the signal disappears ("bleaches") upon adding protein, the complex is likely very large (immobilized), causing extreme broadening.
Interpreting Bioorthogonal "Click" Data (The Secondary Assay)
The pent-4-enamido group allows for validation via SDS-PAGE or Microscopy after the initial NMR assay. This is performed by reacting the sample with a Tetrazine-Fluorophore (via iEDDA reaction) or a Thiol-Fluorophore (via Photo-Click).
Gel-Based Activity Profiling
-
Lane 1 (Lysate + F-MAP): Fluorescent band at the molecular weight of the target protein.
-
Lane 2 (Lysate + F-MAP + Excess Leucine): Disappearance of the band.
-
Interpretation: This confirms specific binding . If the band remains, F-MAP is binding non-specifically to other cysteines or hydrophobic pockets.
-
Experimental Protocols
Protocol A: F NMR Binding Assay (Direct Readout)
Objective: Determine
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10%
(for lock). Crucial: Avoid BSA or serum, as albumin binds fatty acids and hydrophobic probes non-specifically. -
Sample Assembly:
-
Tube A: 50
M F-MAP (Reference). -
Tube B: 50
M F-MAP + Target Protein (Titrated 1:1 to 1:10). -
Tube C: 50
M F-MAP + Target Protein + 1 mM Competitor (e.g., Leucine).
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR with Fluorine probe.
-
Sequence: Standard 1D
F with proton decoupling ( ). -
Scans: 256–512 scans (Fluorine is sensitive, but 50
M is low concentration). -
Relaxation Delay (
): Set to (typically 2-3 seconds for small fluorinated molecules) to ensure quantitative integration.
-
-
Analysis: Process with 5-10 Hz line broadening. Reference "Free" signal to 0 Hz relative shift.
Protocol B: Post-Assay Click Validation (iEDDA)
Objective: Visually confirm the protein target identity.
-
Incubation: Incubate cells or lysate with 100
M F-MAP for 1-4 hours. -
Wash: Wash cells 3x with PBS to remove unbound probe (critical for background reduction).
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Click Reaction:
-
Add Tetrazine-Cy5 (or similar dye) to a final concentration of 25
M. -
Incubate at 37°C for 1 hour (The pentenyl-tetrazine reaction is slower than TCO; heat helps).
-
-
Readout: Run SDS-PAGE, fix gel, and scan for Cy5 fluorescence.
Workflow Visualization
The following diagram illustrates the logical flow from probe incubation to dual-modal data interpretation.
Caption: Workflow depicting the dual-modal analysis capabilities of F-MAP: non-destructive NMR quantification followed by destructive fluorescence validation.
Troubleshooting & Causality
Issue: No Chemical Shift observed in NMR, but positive Fluorescence on Gel.
-
Causality: The binding might be non-specific hydrophobic sticking (detected by the sensitive click reaction) or the exchange rate is "Intermediate," causing the peak to broaden into the baseline rather than shift.
-
Solution: Run a temperature gradient (VT-NMR). Changing temperature alters the exchange rate, potentially sharpening the peak back into the Fast or Slow regime.
Issue: High Background in Click Assay.
-
Causality: Pent-4-enamido groups are less reactive than strained alkynes/alkenes (like TCO). This requires higher concentrations of Tetrazine dye, which can stick non-specifically to proteins.
-
Solution: Perform the "Click" reaction on the lysate rather than live cells, and precipitate proteins with acetone post-reaction to wash away free dye before running the gel.
References
-
Pratihar, S. (2016). Strategies for Protein-Ligand Binding Studies by 19F NMR. Methods in Enzymology. Link
-
Kennerly, W. W., et al. (2020). 19F NMR in Fragment-Based Drug Discovery: A Practical Guide. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Ravasco, J. M., et al. (2019). Bioorthogonal Tetrazine-Alkene Ligation: Kinetics and Applications. Chemical Science. Link
-
Wang, Q., & Chirapu, S. R. (2018). Fluorinated Amino Acids as Tools for 19F NMR-Based Screening of Transporter Activity. Journal of Medicinal Chemistry. Link
-
Kanai, Y. (2022). Amino Acid Transporter LAT1 (SLC7A5) as a Molecular Target for Cancer Diagnosis and Therapeutics. Pharmacology & Therapeutics.[3] Link
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) is not widely available. Therefore, this guide is synthesized from an analysis of its constituent functional groups, data from structurally analogous compounds, and established principles of hazardous waste management as mandated by regulatory bodies. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Compound Profile
Understanding the chemical nature of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid is fundamental to its safe management. Its structure contains three key features that dictate its handling and disposal:
-
A Fluorinated Alkyl Group: The presence of a carbon-fluorine (C-F) bond suggests high chemical stability. Such compounds are often persistent in the environment and belong to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation.[1][2]
-
A Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule, creating a risk of corrosivity.
-
An Amide Linkage and an Alkene Group: These features are common in biologically active molecules and must be considered when evaluating reactivity.
Based on these features, the compound must be treated as a hazardous waste. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[3][4] The primary hazard characteristics are likely Toxicity and potential Corrosivity.[5]
Table 1: Estimated Physicochemical Properties and Hazard Information (Note: These properties are estimated based on structural analogs, as specific experimental data for this compound is not publicly available.)
| Property | Estimated Value / Information | Rationale / Source Analog |
| Molecular Formula | C₁₁H₁₈FNO₃ | (Calculated) |
| Molecular Weight | 231.26 g/mol | (Calculated) |
| Physical State | Likely a solid or viscous liquid at room temperature. | Based on similar functionalized amino acids. |
| Aqueous Solubility | Potentially low to moderate. | Carboxylic acid group increases polarity. |
| Primary Hazards | Toxic, Potential Corrosive, Environmental Hazard. | Based on functional groups (acid, C-F bond).[5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | General for carboxylic acids and organic compounds.[7] |
| Primary Disposal Route | High-Temperature Incineration. | Required for destruction of fluorinated compounds.[1][2][8] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal preparation steps must be performed inside a certified chemical fume hood.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield for comprehensive protection against splashes.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.
-
Ventilation: Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors or aerosols.[9][10]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area of the spill.
-
Control and Ventilate: Ensure the area is well-ventilated by keeping the fume hood active. Restrict access to the spill area.
-
Containment: For liquid spills, create a dike around the spill using a non-reactive absorbent material (e.g., vermiculite, sand, or commercial chemical sorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and any solid compound into a designated, chemically compatible waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and manage it as hazardous waste according to the protocol in Section 5.
Waste Characterization and Segregation
Proper waste characterization is a regulatory requirement and is crucial for safe disposal.
-
Waste Classification: 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid waste is classified as Hazardous Waste . This classification is based on its organofluorine structure, which makes it a persistent environmental toxin, and its carboxylic acid group, which may render it corrosive.[5]
-
Segregation: This waste stream must be segregated from all other laboratory waste. Critically, it must be stored separately from incompatible materials, such as strong bases, to prevent violent reactions.[11] Store in a designated "Satellite Accumulation Area" at or near the point of generation.[5]
Step-by-Step Disposal Protocol
The only environmentally sound and compliant method for the final disposal of this compound is through a licensed hazardous waste management service for high-temperature incineration.[1][2]
-
Waste Collection:
-
Collect all waste containing 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, including pure compound, contaminated solutions, and spill cleanup materials, in a designated waste container.
-
The container must be chemically compatible (e.g., High-Density Polyethylene - HDPE), in good condition, and have a secure, leak-proof closure.[12]
-
-
Container Labeling:
-
Label the container clearly with a "Hazardous Waste" tag before any waste is added.[3]
-
The label must include:
-
The full chemical name: "Waste 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid"
-
An accurate list of all components and their approximate percentages.
-
The date on which waste was first added to the container.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
-
-
Waste Storage:
-
Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart for acutely toxic P-listed waste) in your satellite area.[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup. Do not attempt to transport the waste yourself.
-
EH&S will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
-
Final Destruction:
-
The required final disposal technology is high-temperature incineration . The high energy input during incineration is necessary to break the stable carbon-fluorine bond, which prevents the chemical from persisting in the environment.[2][8] Landfilling is not a destruction method and should only be considered for containment in specialized hazardous waste landfills if incineration is not available.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). EHRS - University of Pennsylvania. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]
-
4-Fluoro-4-methylpentan-2-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. canbipharm.com [canbipharm.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. vumc.org [vumc.org]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
